4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole

Catalog No.
S13817389
CAS No.
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole

Product Name

4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole

IUPAC Name

4-methoxy-3,3,7-trimethyl-1,2-dihydroindole

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-8-5-6-9(14-4)10-11(8)13-7-12(10,2)3/h5-6,13H,7H2,1-4H3

InChI Key

CFBIPNWPCWQBAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C(CN2)(C)C

4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole is an organic compound characterized by its unique indole structure, which includes a methoxy group and multiple methyl substituents. Its molecular formula is C12H17NOC_{12}H_{17}NO with a molecular weight of approximately 191.27 g/mol. This compound is notable for its potential applications in pharmaceuticals and as a chemical intermediate in organic synthesis .

The chemical behavior of 4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole can be influenced by its functional groups. Common reactions include:

  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under certain conditions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution reactions, making it a versatile precursor for synthesizing more complex aromatic compounds.
  • Reduction Reactions: The dihydro form may be reduced to yield fully saturated derivatives or oxidized to form more complex structures.

These reactions highlight the compound's utility in synthetic organic chemistry .

Several methods can be employed to synthesize 4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole:

  • Friedel-Crafts Alkylation: This method involves the alkylation of an indole precursor using appropriate alkyl halides in the presence of a Lewis acid catalyst.
  • Cyclization Reactions: Starting from suitable precursors containing methoxy and methyl groups, cyclization can yield the desired indole structure.
  • Reduction of Indole Derivatives: Dihydroindoles can be synthesized through the reduction of corresponding indoles using reducing agents like lithium aluminum hydride.

These methods illustrate the versatility of synthetic approaches available for producing this compound .

4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development due to its biological activity.
  • Agricultural Chemicals: It may serve as a precursor for agrochemicals or pesticides.
  • Material Science: Potential use in developing new materials or polymers due to its unique structural properties.

The compound's diverse applications underscore its significance in both chemical research and industrial contexts .

Interaction studies involving 4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole are crucial for understanding its behavior in biological systems. Investigations typically focus on:

  • Protein Binding Studies: Assessing how the compound interacts with various proteins can provide insights into its pharmacokinetics and potential therapeutic uses.
  • Receptor Binding Affinity: Evaluating its affinity for specific biological receptors can help elucidate mechanisms of action and therapeutic potential.

Such studies are essential for advancing the understanding of this compound's role in medicinal chemistry .

Several compounds share structural similarities with 4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole. Notable examples include:

Compound NameCAS NumberKey Features
7-Methoxy-3,3-dimethylindoline1368893-37-1Similar indole structure with different methylation pattern.
4-Methoxyindoline108937-87-7Contains methoxy group but lacks additional methyl groups.
6-Methoxyindoline1357626-91-5Variation in methoxy position on the indole ring.
4-Methoxyindole1200-83-0Lacks dihydro structure; simpler indole derivative.

These compounds highlight the uniqueness of 4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole due to its specific substitution pattern and potential biological activities .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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